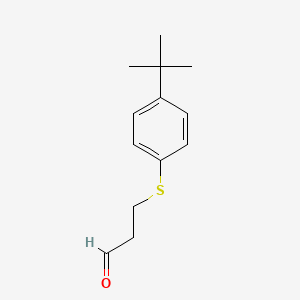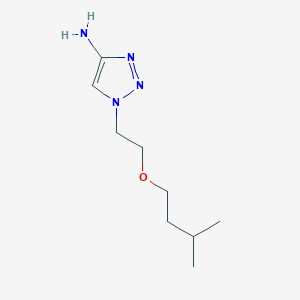
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
準備方法
The synthesis of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of thiophene derivatives followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The carboxylation step can be performed using carbon dioxide under high pressure .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
化学反応の分析
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar compounds to 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid include other thiophene derivatives such as 5-Bromo-2-thiophenecarboxylic acid and 5-Bromo-2-thiophenecarboxaldehyde . These compounds share the thiophene ring structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The unique combination of the bromine atom and the 2,4-dimethylpentan-3-yl group in this compound provides distinct electronic and steric properties that make it valuable for specific applications .
特性
分子式 |
C12H17BrO2S |
|---|---|
分子量 |
305.23 g/mol |
IUPAC名 |
5-bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2S/c1-6(2)10(7(3)4)8-5-9(13)16-11(8)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
InChIキー |
RCLQWCLWRIILDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(SC(=C1)Br)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)



![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)


